Ibu-deoxycytidine
Overview
Description
Synthesis Analysis
Deoxycytidine derivatives have been synthesized through multiple routes. For instance, 2'-deoxycytidine nucleosides bearing amino and thiol groups have been prepared for incorporation into oligonucleotides by DNA polymerase, demonstrating the versatility of synthetic approaches (Roychowdhury et al., 2004). Another study reported the synthesis of 2'-deoxy-2'-C-difluoromethylene-4'-thiocytidine as a potential antitumor agent, highlighting the therapeutic potential of modified deoxycytidines (Lim et al., 2002).
Molecular Structure Analysis
The photochemistry of 5‐methylcytosine and its derivative, 5‐methyl‐2′‐deoxycytidine, has been studied, revealing insights into their molecular structures and the formation of photoproducts upon exposure to light. These studies contribute to understanding the stability and structural changes of nucleosides under various conditions (Celewicz & Sheilar, 1984).
Chemical Reactions and Properties
Deoxycytidine and its derivatives undergo various chemical reactions. For example, reactions with 4-oxo-2-nonenal have been studied, revealing the formation of etheno-2'-deoxycytidine adducts, which are significant for understanding DNA damage and repair mechanisms (Pollack et al., 2003).
Physical Properties Analysis
The synthesis and characterization of nucleosides and nucleotides often include the analysis of their physical properties. However, specific studies focusing solely on the physical properties of "Ibu-deoxycytidine" or its closely related compounds were not identified. Typically, physical properties such as solubility, melting point, and stability are crucial for the application and storage of these compounds.
Chemical Properties Analysis
The chemical stability of 5-aza-2'-deoxycytidine in different solutions has been analyzed, indicating its decomposition pathways and highlighting the importance of understanding the chemical properties of nucleoside analogs for therapeutic applications (Lin et al., 1981).
Scientific Research Applications
Decitabine Pharmacokinetics and Pharmacodynamics : Decitabine, a deoxycytidine analog, has been studied for its potential in modifying cellular epigenetics, gene expression, and differentiation. The research by Lavelle et al. (2012) focused on the use of tetrahydrouridine (THU), which, when combined with oral Decitabine, could facilitate accessible noncytotoxic DNMT1-targeted therapy. This combination showed potential for treating hemoglobinopathy by increasing fetal hemoglobin without myelotoxicity (Lavelle et al., 2012).
Clinical and Pharmacological Studies of 5-Iodo-2'-Deoxycytidine : The clinical pharmacology of 5-iodo-2′-deoxycytidine (ICDR) was compared with that of 5-iodo-2′-deoxyuridine (IUDR) by Calabresi et al. (1963). Their research revealed extensive deamination of ICDR, leading to the formation of iodide. The study observed inhibitory effects on rapidly growing normal tissues and potential antineoplastic effects, particularly in cases where sustained blood levels of the drug were maintained (Calabresi et al., 1963).
Pharmacokinetics of 5-Fluoro-2′-Deoxycytidine : Beumer et al. (2006) explored the pharmacokinetics, metabolism, and oral bioavailability of 5-fluoro-2′-deoxycytidine (FdCyd) in mice. Their study indicated that FdCyd, when combined with THU, showed increased exposure and decreased exposure to its metabolites, suggesting a promising approach for clinical testing (Beumer et al., 2006).
Down-Regulation of hTERT Expression : Hájek et al. (2008) investigated the alpha anomer of 5-aza-2'-deoxycytidine (alpha-5-azadCyd) for its capability to down-regulate hTERT expression in HL-60 cells. This study highlighted the potential of DNA methylation inhibitors in anticancer therapy, especially in inhibiting hTERT expression, a crucial aspect of cancer cell proliferation (Hájek et al., 2008).
Mechanisms of Resistance to 5-Aza-2'-Deoxycytidine in Cancer Cell Lines : Qin et al. (2009) explored the resistance mechanisms to 5-aza-2'-deoxycytidine (DAC) in cancer cell lines. The study found that resistance could be rapidly induced by drug exposure and was related to mutations in the DCK gene. This research provides insights into the mechanisms underlying resistance to DNA hypomethylating agents in cancer therapy (Qin et al., 2009).
Gemcitabine Pharmacokinetics and Tailor-Made Therapy : Ueno et al. (2007) conducted a pharmacogenomic study on gemcitabine, a deoxycytidine analogue, to explore the potential for individualized cancer chemotherapy based on genetic polymorphisms affecting its metabolism. This approach could lead to more effective and tailored treatments for cancer patients (Ueno et al., 2007).
Future Directions
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20)/t8-,9+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIVAGPIHEWDX-IQJOONFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibu-deoxycytidine | |
CAS RN |
110522-75-3 | |
Record name | 2′-Deoxy-N-(2-methyl-1-oxopropyl)cytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110522-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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